molecular formula C8H13BrO3 B13792586 Ethyl 6-bromo-3-oxohexanoate

Ethyl 6-bromo-3-oxohexanoate

Cat. No.: B13792586
M. Wt: 237.09 g/mol
InChI Key: IICJZPJSVVOHAX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-oxohexanoate is an organic compound with the molecular formula C8H13BrO3. It is a bromoester, which means it contains both a bromine atom and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-3-oxohexanoate can be synthesized through several methods. One common method involves the bromination of ethyl 3-oxohexanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-oxohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent like methanol or tert-butanol.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted esters or amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 6-bromo-3-oxohexanoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-oxohexanoate depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 6-bromo-3-oxohexanoate can be compared with similar compounds such as ethyl 3-oxohexanoate and ethyl 6-bromohexanoate. While ethyl 3-oxohexanoate lacks the bromine atom, ethyl 6-bromohexanoate lacks the carbonyl group. The presence of both functional groups in this compound makes it unique and versatile for various chemical transformations.

List of Similar Compounds

  • Ethyl 3-oxohexanoate
  • Ethyl 6-bromohexanoate
  • Ethyl 6-chloro-3-oxohexanoate
  • Ethyl 6-iodo-3-oxohexanoate

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 6-bromo-3-oxohexanoate

InChI

InChI=1S/C8H13BrO3/c1-2-12-8(11)6-7(10)4-3-5-9/h2-6H2,1H3

InChI Key

IICJZPJSVVOHAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCCBr

Origin of Product

United States

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